Methyl 2-bromo-3-nitrobenzoate
Description
Contextual Significance in Synthetic Organic Chemistry
Methyl 2-bromo-3-nitrobenzoate (B8383632) (CAS No. 5337-09-7) serves as a crucial intermediate in the development of a wide range of organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com The strategic placement of its three distinct functional groups—ester, bromo, and nitro—provides chemists with a powerful tool for molecular design. Each group can be selectively targeted with a high degree of control, allowing for sequential and regioselective modifications.
The compound's significance lies in the orthogonal reactivity of the bromo and nitro groups. The bromine atom, positioned at the 2-position, is susceptible to removal or replacement through various cross-coupling reactions, serving as a "handle" for introducing new carbon-carbon or carbon-heteroatom bonds. chemimpex.com Concurrently, the nitro group at the 3-position is a strong electron-withdrawing group that can be readily reduced to an amino group. cymitquimica.com This transformation is fundamental, as the resulting aniline (B41778) derivative opens up a vast array of subsequent chemical reactions, including diazotization, acylation, and the formation of heterocyclic rings.
This dual reactivity makes Methyl 2-bromo-3-nitrobenzoate an ideal starting material for constructing polysubstituted aromatic compounds, which are common motifs in biologically active molecules. For instance, it is a known intermediate in the synthesis of the anti-inflammatory drug Balsalazide. chemicalbook.com Its utility in creating compounds with potential anti-inflammatory and analgesic properties is a key area of research. chemimpex.com
Overview of Research Trajectories for this compound
Research involving this compound is primarily focused on exploiting its unique functional group combination to forge complex molecular structures. The main research trajectories can be categorized by the specific transformations of its key reactive sites.
Transformations Involving the Bromo Group: A major avenue of research involves the use of the bromine atom in transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki and Heck couplings are explored to form new carbon-carbon bonds, allowing for the attachment of various aryl, alkyl, or vinyl groups. Furthermore, the Buchwald-Hartwig amination reaction is employed to replace the bromine atom with nitrogen-based nucleophiles, a critical step in the synthesis of many nitrogen-containing bioactive compounds. nih.gov These methods provide reliable and versatile pathways to elaborate the core structure of the molecule.
Transformations Involving the Nitro Group: Another significant research trajectory is the selective reduction of the nitro group to an amine. cymitquimica.com This conversion is a cornerstone of synthetic strategies, as it introduces a highly versatile amino group that can direct further substitutions or participate in cyclization reactions. The resulting methyl 2-bromo-3-aminobenzoate is itself a valuable intermediate for creating a new range of derivatives. Research focuses on achieving this reduction with high yield and selectivity, often using reagents like hydrogen gas with a palladium catalyst or sodium dithionite.
Synthesis of Heterocyclic Compounds: A synergistic application of the bromo and nitro functionalities is in the synthesis of heterocyclic compounds. Following the reduction of the nitro group, the resulting ortho-bromo-aniline scaffold is a prime precursor for building fused ring systems. The amino group can react intramolecularly with a substituent introduced at the bromo position, or it can be used to construct a new ring adjacent to the benzene (B151609) core. This approach is fundamental in medicinal chemistry for accessing novel drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 5337-09-7 | chemimpex.commatrix-fine-chemicals.comechemi.combldpharm.comachemblock.com |
| Molecular Formula | C₈H₆BrNO₄ | chemimpex.commatrix-fine-chemicals.comechemi.comachemblock.com |
| Molecular Weight | 260.04 g/mol | chemimpex.com |
| Appearance | Brown or yellow solid | chemimpex.comfluorochem.co.uk |
| Purity | ≥ 95-96% | chemimpex.comachemblock.comfluorochem.co.uk |
| Melting Point | 77 °C | |
| Boiling Point | 300.0±20.0 °C (Predicted) | |
| Density | 1.673±0.06 g/cm³ (Predicted) |
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-bromo-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWPKYJCYRFBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073347 | |
| Record name | Benzoic acid, 2-bromo-3-nitro-, methyl ester | |
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Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-09-7 | |
| Record name | Methyl 2-bromo-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 2-bromo-3-nitro-, methyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337097 | |
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| Record name | 5337-09-7 | |
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| Record name | 5337-09-7 | |
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| Record name | Benzoic acid, 2-bromo-3-nitro-, methyl ester | |
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| Record name | Methyl 2-bromo-3-nitrobenzoate | |
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Synthetic Pathways and Methodological Advancements for Methyl 2 Bromo 3 Nitrobenzoate
Precursor Synthesis Strategies for Methyl 2-methyl-3-nitrobenzoate
The journey to methyl 2-bromo-3-nitrobenzoate (B8383632) begins with the synthesis of its precursor, methyl 2-methyl-3-nitrobenzoate. chemicalbook.com This is typically achieved through esterification and nitration reactions.
Esterification Reactions in Benzoic Acid Derivatives
One common method for synthesizing methyl 2-methyl-3-nitrobenzoate is through the esterification of 2-methyl-3-nitrobenzoic acid. google.comchemicalbook.com This reaction can be carried out using a methylating agent in the presence of a base and a polar solvent at room temperature. google.com Another approach involves the Fischer esterification of 3-nitrobenzoic acid, which is the final step in a multi-step synthesis to produce methyl 3-nitrobenzoate. truman.edu It is crucial that the 3-nitrobenzoic acid is completely dry for this reaction, as it is an equilibrium process and any water present can reverse the reaction, thus lowering the product yield. truman.edu
Methyl 2-methyl-3-nitrobenzoate is a versatile compound used in the synthesis of various other chemicals, including methyl indole-4-carboxylate and 5-aminoisoquinolin-1(2H)-one. fishersci.co.uk It can also be prepared from 2-methyl-3-nitrobenzoic acid with a yield of over 97%. orgsyn.org
Nitration of Methyl Benzoate (B1203000) Derivatives and Regioselectivity
Nitration is a fundamental process for introducing a nitro group (-NO2) into an organic molecule. proprep.com The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction, typically performed with a mixture of concentrated nitric acid and concentrated sulfuric acid. proprep.comstudylib.net The regioselectivity of this reaction is a key consideration. The carbonyl group of the ester deactivates the benzene (B151609) ring towards electrophilic substitution, but the 3-position is less deactivated than others. This leads to the predominant formation of methyl 3-nitrobenzoate. rsc.org
The nitration of 2-methylbenzoic acid is one route to synthesize 2-methyl-3-nitrobenzoic acid. ontosight.ai Another method involves the oxidation of 3-nitro-o-xylene using oxygen in the presence of an organic solvent and a catalyst. google.com
Bromination Methodologies for Methyl 2-methyl-3-nitrobenzoate to Methyl 2-bromo-3-nitrobenzoate
The conversion of methyl 2-methyl-3-nitrobenzoate to this compound is a critical step, often employing radical bromination techniques.
Radical Bromination with N-Bromosuccinimide (NBS) and Initiators (e.g., AIBN)
A widely used method for the benzylic bromination of methyl 2-methyl-3-nitrobenzoate involves the use of N-Bromosuccinimide (NBS) as a brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN). google.comresearchgate.net This reaction, known as the Wohl-Ziegler reaction, is a selective method for brominating the carbon adjacent to an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com The use of NBS is advantageous as it provides a low, constant concentration of bromine, which helps to avoid unwanted side reactions like the addition of bromine to double bonds. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a suitable solvent, such as acetonitrile, and heated to between 55-75°C for several hours. google.comgoogle.com
Bromination with 1,3-Dibromo-5,5-dimethylhydantoin
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) serves as an effective alternative to NBS for bromination reactions. google.comorganic-chemistry.org It can be used for the benzylic bromination of methylarenes in conjunction with a radical initiator like AIBN. organic-chemistry.org In the synthesis of this compound, DBDMH is added to a solution of methyl 2-methyl-3-nitrobenzoate and AIBN in acetonitrile, followed by heating. google.com This reagent is considered a more environmentally benign option compared to traditional brominating agents. researchgate.net
Solvent Effects and Green Chemistry Approaches in Bromination
The choice of solvent can significantly impact the outcome of bromination reactions. While carbon tetrachloride has been a traditional solvent for Wohl-Ziegler reactions due to the poor solubility of NBS and the insolubility of the resulting succinimide, its use is now restricted due to environmental concerns. organic-chemistry.org Acetonitrile has emerged as a suitable and more environmentally friendly alternative. organic-chemistry.orgcolab.ws
Recent research has focused on developing greener bromination methods. One such approach involves photochemical benzylic bromination using an in-situ generated bromine source in a continuous flow reactor, which can significantly reduce waste. rsc.org Another green chemistry approach utilizes visible light to initiate the radical bromination of p-toluic acid in acetonitrile, avoiding the need for chemical initiators and toxic chlorinated solvents. colab.ws Furthermore, studies have shown that benzylic bromination can be effectively carried out in non-halogenated solvents like methyl acetate, offering a high-yielding and environmentally safer alternative. researchgate.netresearchgate.net Microwave-assisted benzyl (B1604629) bromination in solvents like diethyl carbonate has also been developed as a rapid and eco-friendly procedure. psu.edu
Control of Side Reactions and Impurity Formation during Bromination
The predominant method for synthesizing Methyl 2-bromomethyl-3-nitrobenzoate, a key intermediate in the production of pharmaceuticals like Lenalidomide, involves the radical bromination of Methyl 2-methyl-3-nitrobenzoate. google.comchemicalbook.com This process typically utilizes a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, for instance, azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. google.comamazonaws.comorgsyn.org While effective, this pathway is susceptible to the formation of several impurities that can affect the yield and purity of the final product.
A study on the synthesis of Lenalidomide identified several potential process-related impurities that can arise during this bromination step. amazonaws.com The control of these impurities is paramount for ensuring the quality and safety of the subsequent products. The primary impurities include unreacted starting material and various isomeric byproducts resulting from bromination at different positions or subsequent reactions. amazonaws.com
Key Impurities in the Bromination of Methyl 2-methyl-3-nitrobenzoate
| Impurity ID | Chemical Name | Potential Origin |
| PGI-1 | Methyl 2-methyl-3-nitrobenzoate | Unreacted starting material. amazonaws.com |
| PGI-2 | 4-Nitrophthalide | Intramolecular cyclization byproduct. amazonaws.com |
| PGI-3 | Methyl 2-chloromethyl-3-nitrobenzoate | Reaction with chlorine-containing reagents or solvents. amazonaws.com |
| PGI-4 | Methyl 2-bromomethyl-6-nitrobenzoate | Isomeric byproduct from starting material contaminants or rearrangement. amazonaws.com |
| PGI-6 | Methyl 2-bromomethyl-4-nitrobenzoate | Isomeric byproduct from starting material contaminants or rearrangement. amazonaws.com |
| PGI-7 | Methyl 2-bromomethyl-5-nitrobenzoate | Isomeric byproduct from starting material contaminants or rearrangement. amazonaws.com |
Strategies to mitigate the formation of these impurities focus on precise control over reaction conditions and the selection of appropriate reagents.
Reagent Selection : The use of N-bromosuccinimide (NBS) is highly selective for benzylic bromination (on the methyl group) over aromatic ring bromination, thus minimizing byproducts where bromine is directly attached to the benzene ring. google.com
Solvent Choice : The choice of solvent is critical. While halogenated hydrocarbons like carbon tetrachloride have been used, a greener approach employs methyl acetate. orgsyn.orgresearchgate.netresearchgate.net This not only represents a more environmentally friendly option but also prevents the formation of chlorinated impurities such as Methyl 2-chloromethyl-3-nitrobenzoate (PGI-3). researchgate.netresearchgate.net
Temperature and Initiator Control : The reaction temperature must be carefully managed, often at the reflux temperature of the solvent, to ensure efficient initiation of the radical reaction while minimizing thermal degradation or unwanted side reactions. A typical temperature range is 55-75° C. google.com The concentration of the radical initiator (e.g., AIBN) is also optimized to maintain a steady rate of reaction. google.com
Purification Techniques : Post-reaction workup procedures are essential for removing impurities. This often involves washing the reaction mixture with a basic solution, such as aqueous sodium bicarbonate, to neutralize any acidic byproducts like HBr and remove unreacted NBS. orgsyn.org The final product is often isolated and purified through crystallization. orgsyn.org
Alternative Synthetic Routes and Novel Approaches to this compound Core Structure
While the benzylic bromination of Methyl 2-methyl-3-nitrobenzoate is a common and direct route, several alternative strategies and novel approaches exist for constructing the 2-bromo-3-nitrobenzoate core structure. These methods offer different advantages, such as avoiding hazardous reagents or providing access to diverse analogues.
One primary alternative involves a different order of synthetic steps: creating the substituted benzoic acid first, followed by esterification. This approach relies on the availability of 2-bromo-3-nitrobenzoic acid, which can be synthesized and then used as a versatile building block. For instance, 2-bromo-3-nitrobenzoic acid can undergo reactions like the Jourdan-Ullmann coupling to form N-aryl derivatives, showcasing its utility as a precursor. rroij.com Another reported reaction involves the Hurtley coupling of 2-bromo-3-nitrobenzoic acid with a dione, demonstrating a pathway to form new carbon-carbon bonds. nus.edu.sg
A more fundamental alternative involves constructing the aromatic ring with the desired substituents from different starting materials. A patented method describes the synthesis of 3-bromo-2-nitrobenzoic acid starting from 1,3-dibromo-2-nitrobenzene. google.com This multi-step process includes a malonic ester synthesis, decarboxylation, and oxidation to yield the target acid, which can then be esterified. google.com This highlights a de novo strategy for assembling the core structure.
Novel approaches often leverage modern catalytic systems to improve efficiency and selectivity.
Palladium-Catalyzed Reactions : Palladium catalysts are known to enhance selectivity and yield in various organic transformations. Their application in the synthesis of related benzoic acid derivatives suggests potential for developing more refined methods for the 2-bromo-3-nitrobenzoate core. smolecule.com
Alternative Coupling Reactions : The Castro-Stephens coupling provides another avenue. Research on the analogous 2-iodo-3-nitrobenzoic acid has shown it can be coupled with alkynes, followed by cyclization to form isocoumarins. nus.edu.sg This demonstrates that using different halogens (like iodine instead of bromine) can open up alternative reaction pathways for functionalizing the core structure.
Comparison of Synthetic Strategies
| Synthetic Strategy | Starting Material(s) | Key Transformation(s) | Potential Advantages |
| Standard Route | Methyl 2-methyl-3-nitrobenzoate | Radical benzylic bromination with NBS. google.com | Direct, relatively high-yielding. researchgate.netresearchgate.net |
| Alternative Route 1 | 2-Bromo-3-nitrobenzoic acid, Methanol (B129727) | Esterification. | Modular; allows for late-stage esterification. |
| Alternative Route 2 | 1,3-Dibromo-2-nitrobenzene, Dimethyl malonate | Malonic ester synthesis, decarboxylation, oxidation. google.com | Builds the core structure from different precursors. |
| Novel Approach | 2-Iodo-3-nitrobenzoic acid, Alkyne | Castro-Stephens coupling. nus.edu.sg | Access to different functionalizations via alternative halogen chemistry. |
These alternative routes underscore the flexibility of synthetic chemistry in accessing the this compound core, allowing researchers to choose a pathway based on starting material availability, desired purity, and process safety considerations.
Chemical Reactivity Profiles and Mechanistic Investigations of Methyl 2 Bromo 3 Nitrobenzoate
Electrophilic Aromatic Substitution Reactions of the Nitrobenzoate Moiety
The benzene (B151609) ring of methyl 2-bromo-3-nitrobenzoate (B8383632) is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of both the nitro and the methoxycarbonyl groups. grabmyessay.comma.edu These groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. grabmyessay.comaiinmr.com
In a typical EAS reaction, such as nitration, the incoming electrophile will be directed to the meta position relative to both the nitro and the ester groups. grabmyessay.comma.edu This is because the deactivating groups make the ortho and para positions even more electron-deficient through resonance, thus favoring attack at the less deactivated meta positions. For instance, the nitration of methyl benzoate (B1203000) using a mixture of concentrated nitric acid and sulfuric acid predominantly yields methyl 3-nitrobenzoate. grabmyessay.comyoutube.comchegg.com The reaction proceeds through the formation of a nitronium ion (NO₂⁺) which then attacks the aromatic ring. ma.eduaiinmr.com Maintaining low temperatures is crucial to ensure meta-substitution. grabmyessay.com
Nucleophilic Displacement Reactions of the Bromine Atom
The bromine atom attached to the aromatic ring is susceptible to nucleophilic displacement, particularly under conditions that favor nucleophilic aromatic substitution (SNAAr). The presence of the electron-withdrawing nitro group ortho to the bromine atom is critical in activating the ring for such reactions.
Reactions with Amines and Amides
Methyl 2-bromo-3-nitrobenzoate can react with various amines and amides to form N-substituted derivatives. nih.gov These reactions typically proceed via a nucleophilic aromatic substitution mechanism, where the amine or amide acts as the nucleophile, displacing the bromide ion. The reaction of 3-bromo-2-nitrobenzo[b]thiophene, a related heterocyclic compound, with amines yields both the expected 3-amino-2-nitrobenzo[b]thiophenes and rearranged 2-amino-3-nitrobenzo[b]thiophenes, highlighting the complexities that can arise in such substitutions. rsc.org
In the synthesis of biaryl amide derivatives with potential antiviral activity, nucleophilic substitution reactions involving anilines are key steps. nih.gov For example, a nitro compound can be coupled with substituted anilines to form the corresponding nitro biaryl amides. nih.gov
Intermolecular and Intramolecular Cyclization Pathways
The reactivity of the bromine atom in this compound and its derivatives allows for various cyclization reactions. For instance, derivatives of this compound can undergo intramolecular cyclization to form heterocyclic structures. One notable example is the synthesis of lenalidomide, where a derivative, methyl 2-(bromomethyl)-3-nitrobenzoate, undergoes cyclization with 3-aminopiperidinedione. researchgate.net
Intramolecular cyclization can also be part of a cascade reaction. For example, a tandem imination/decarboxylative cross-coupling has been observed in reactions of 6-nitro-2-aminobenzoates. sci-hub.se Furthermore, intramolecular Heck reactions have been utilized to synthesize seco-C/D ring analogs of ergot alkaloids. beilstein-journals.org
Reductive Transformations of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, a transformation that is fundamental in the synthesis of many pharmaceuticals and other complex organic molecules. nih.govnih.gov
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method. nih.gov Other methods include the use of iron powder with ammonium (B1175870) chloride, which is considered a greener alternative. researchgate.net Tin chloride has also been used for the reduction of the nitro group in related compounds. rsc.org The selective reduction of the nitro group in the presence of other reducible functional groups, such as halogens, is a key consideration. For example, electrocatalytic reduction using a polyoxometalate redox mediator has been shown to selectively reduce the nitro group of substituted nitrobenzenes to their corresponding anilines. acs.org In the case of methyl-2-nitrobenzoate, this mediated electroreduction converted it to methyl-2-aminobenzoate with high selectivity. acs.org
The resulting amino group can then participate in a wide range of subsequent reactions, such as acylation or further cyclization, to build more complex molecular architectures. nih.govresearchgate.net
Hydrolysis and Transesterification Reactions of the Ester Moiety
The methyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to a different ester. researchgate.netmasterorganicchemistry.com
Hydrolysis is typically carried out under basic conditions, for example, by heating with a base like sodium hydroxide (B78521) in a mixture of water and an organic solvent such as methanol (B129727). nih.govresearchgate.net This saponification process yields the carboxylate salt, which can then be acidified to produce the carboxylic acid. The presence of other functional groups that might be sensitive to the reaction conditions needs to be considered. researchgate.net
Transesterification involves the exchange of the alkoxy group of the ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For instance, reacting a methyl ester with an excess of ethanol (B145695) in the presence of an acid or a base will lead to the formation of the corresponding ethyl ester. masterorganicchemistry.com Using the alcohol as the solvent can help drive the equilibrium towards the desired product. masterorganicchemistry.com
Reaction Mechanisms of Derivatives and Analogues
The principles governing the reactivity of this compound can be extended to its derivatives and analogues. The interplay of electronic effects and steric factors dictates the reaction pathways.
For instance, in the synthesis of a coronene (B32277) amide analogue, a derivative of this compound was utilized. rsc.org The key step was a palladium-mediated intramolecular biarylation. The introduction of methyl groups at specific positions was found to suppress undesired side reactions and improve the yield of the desired product. rsc.org This highlights the importance of substituent effects in directing the outcome of a reaction.
The mechanism of nucleophilic substitution reactions has been studied for related compounds. For example, the reactions of 2-pyridyl X-substituted benzoates with amines have been investigated to understand the influence of the substituent (X) on the reaction rate and mechanism. researchgate.net Such studies often involve analyzing Hammett plots to correlate the electronic properties of the substituents with the reactivity. researchgate.net
Furthermore, theoretical investigations of reaction mechanisms, for example in the nucleophilic substitution of phenyl carbonyl isothiocyanates with pyridines, provide a deeper understanding of the electronic activity along the reaction coordinate. researchgate.net Computational methods are increasingly used to elucidate reaction mechanisms and predict reactivity. uomustansiriyah.edu.iq
Strategic Applications of Methyl 2 Bromo 3 Nitrobenzoate As a Building Block in Complex Molecule Synthesis
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The strategic placement of the bromo, nitro, and ester functionalities on the benzene (B151609) ring makes methyl 2-bromo-3-nitrobenzoate (B8383632) a valuable precursor in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). chemimpex.com
Precursor Role in Lenalidomide Synthesis
Methyl 2-bromo-3-nitrobenzoate plays a pivotal role as a key intermediate in the synthesis of Lenalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma. preprints.orggoogleapis.com The synthesis typically begins with the bromination of methyl 2-methyl-3-nitrobenzoate to form methyl 2-(bromomethyl)-3-nitrobenzoate. google.compatsnap.com This intermediate is then reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in a cyclization reaction to yield the nitro precursor of Lenalidomide, (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione. googleapis.comresearchgate.net The final step involves the reduction of the nitro group to an amine, yielding Lenalidomide. researchgate.net
Several synthetic routes have been developed to optimize the yield and purity of Lenalidomide, with variations in reaction conditions, solvents, and catalysts. For instance, the bromination of methyl 2-methyl-3-nitrobenzoate can be carried out using N-bromosuccinimide (NBS) in a non-halogenated solvent like methyl acetate, which is considered a greener approach. researchgate.net The subsequent cyclization reaction has been performed using different bases such as triethylamine (B128534) or potassium carbonate in solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). researchgate.net
| Reagent/Condition | Role in Lenalidomide Synthesis | Reference |
| Methyl 2-methyl-3-nitrobenzoate | Starting material for the synthesis of the brominated intermediate. | google.compatsnap.com |
| N-Bromosuccinimide (NBS) | Brominating agent for the conversion of the methyl group to a bromomethyl group. | researchgate.net |
| 3-Aminopiperidine-2,6-dione hydrochloride | Reactant for the formation of the isoindolinone ring system. | googleapis.comresearchgate.net |
| Triethylamine/Potassium Carbonate | Base used to facilitate the cyclization reaction. | researchgate.net |
| Palladium on Carbon (Pd/C) | Catalyst for the reduction of the nitro group to an amine. | researchgate.net |
Derivatization for Compounds with Anti-inflammatory and Analgesic Properties
The chemical scaffold of this compound is utilized in the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. chemimpex.com The presence of the reactive bromine and nitro groups allows for various derivatization reactions, leading to the creation of a library of compounds for pharmacological screening. For example, the bromine atom can be displaced through nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, which can then be further functionalized. chemimpex.comchemicalbook.com
Construction of Heterocyclic Systems and Fused Ring Structures
The reactivity of this compound makes it a valuable starting material for the construction of diverse heterocyclic systems and fused ring structures, which are prevalent in many biologically active molecules.
Isoindolinone Scaffold Construction
This compound is a key precursor for the synthesis of the isoindolinone scaffold. researchgate.net This is exemplified in the synthesis of the nitro precursor of Lenalidomide, where the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with an appropriate amine leads to the formation of the isoindolinone ring system. researchgate.net The methodology can be adapted to create a variety of substituted isoindolinones by using different primary amines in the cyclization step. researchgate.net
Indole (B1671886) Derivatives
This compound serves as a starting material in multi-step syntheses of indole derivatives. A common strategy involves the conversion of this compound into a more complex intermediate that can then be cyclized to form the indole ring. For instance, it can be used to prepare methyl indole-4-carboxylate through a palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene derivative, which is itself synthesized from this compound. orgsyn.org The Leimgruber-Batcho indole synthesis, a versatile method for preparing a wide variety of substituted indoles, can also utilize derivatives of this compound. clockss.org
Synthesis of Agrochemical Compounds
The structural features of this compound make it a useful intermediate in the synthesis of agrochemical compounds. chemimpex.comchemimpex.com The introduction of specific functional groups, facilitated by the reactive sites on the molecule, can lead to the development of new herbicides, insecticides, and fungicides. The versatility of this building block allows for the creation of diverse chemical structures that can be screened for desired agrochemical activity. chemimpex.com
Advanced Spectroscopic and Analytical Characterization in Research of Methyl 2 Bromo 3 Nitrobenzoate and Its Derivatives
Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of Methyl 2-bromo-3-nitrobenzoate (B8383632) and for identifying process-related impurities. Due to the compound's potential role as a genotoxic impurity (PGI) in pharmaceutical manufacturing, highly sensitive methods are required for its detection and quantification at trace levels. amazonaws.com
Structural Elucidation via Fragmentation:
In Electron Impact (EI) mass spectrometry, the molecular ion of Methyl 2-bromo-3-nitrobenzoate undergoes fragmentation, producing a unique pattern of daughter ions that serves as a molecular fingerprint. The presence of bromine is readily identified by a characteristic M+2 isotopic peak (from 79Br and 81Br isotopes) of nearly equal intensity. docbrown.info Key fragmentation pathways for substituted nitrobenzoates typically involve:
Loss of the methoxy (B1213986) group (•OCH₃) to give an [M-31]⁺ ion.
Loss of the nitro group (•NO₂) to give an [M-46]⁺ ion.
Loss of the bromine atom (•Br) to give an [M-79/81]⁺ ion.
Cleavage of the ester group to yield a benzoyl cation.
Impurity Profiling with GC-MS:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile impurities that may arise during the synthesis of this compound. In the synthesis of Lenalidomide, for instance, Methyl 2-methyl-3-nitrobenzoate is brominated to produce the desired Methyl 2-(bromomethyl)-3-nitrobenzoate. amazonaws.com This process can lead to the formation of several structural isomers and related substances that must be monitored.
A validated GC-MS method operating in Selective Ion Monitoring (SIM) mode allows for the highly specific and sensitive quantification of these impurities. By targeting characteristic mass fragments, it is possible to detect and quantify this compound and its isomers even at parts-per-million (ppm) levels. amazonaws.com
| Compound/Impurity Name | Abbreviation | Quantification Ion (m/z) | Source |
|---|---|---|---|
| Methyl 2-methyl-3-nitrobenzoate | PGI-1 | 178 | amazonaws.com |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | PGI-5 | 162 | amazonaws.com |
| Methyl 2-(bromomethyl)-6-nitrobenzoate | PGI-4 | 256 | amazonaws.com |
| Methyl 2-(bromomethyl)-4-nitrobenzoate | PGI-6 | 194 | amazonaws.com |
| Methyl 2-(bromomethyl)-5-nitrobenzoate | PGI-7 | 194 | amazonaws.com |
| Methyl 2-(chloromethyl)-3-nitrobenzoate | PGI-3 | 161 | amazonaws.com |
For nitroaromatic compounds that lack sufficient ionization efficiency for standard LC-MS analysis, a strategy involving chemical derivatization can be employed. This involves the reduction of the nitro group to a more readily ionizable amine functionality, which significantly enhances detection sensitivity. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for definitive assignment of the compound's constitution and substitution pattern.
While a dedicated spectrum for this compound is not detailed in the reviewed literature, extensive data exists for its isomers and related substituted benzoates. rsc.orgorgsyn.org This information allows for a precise prediction of its spectral features.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.
Aromatic Region (δ 7.5-8.5 ppm): The three protons on the benzene (B151609) ring will appear as a complex multiplet pattern due to spin-spin coupling. The electron-withdrawing effects of the nitro group and the bromine atom will deshield these protons, shifting their signals downfield.
Methyl Protons (δ ~3.9 ppm): The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is typically found in this downfield region.
Aromatic Carbons (δ 120-150 ppm): The six aromatic carbons will show distinct signals. The carbon directly attached to the nitro group (C-NO₂) and the carbon attached to the bromine (C-Br) will be significantly influenced by these substituents.
Methyl Carbon (δ ~53 ppm): The carbon of the methyl ester group will appear in the upfield region.
The following table presents reported NMR data for a closely related isomer, Methyl 2-(bromomethyl)-3-nitrobenzoate, which provides a strong basis for comparison. orgsyn.org
| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Source |
|---|---|---|---|---|
| Methyl 2-(bromomethyl)-3-nitrobenzoate | ¹H NMR (300 MHz) | CDCl₃ | 8.08 (dd, J = 7.7, 1.2, 1H), 7.93 (dd, J = 8.1, 1.2, 1H), 7.52 (t, J = 8.1, 1H), 5.13 (s, 2H), 3.97 (s, 3H) | orgsyn.org |
| ¹³C NMR (75 MHz) | CDCl₃ | 166.0, 150.7, 134.9, 132.8, 132.5, 129.4, 128.0, 53.4, 23.2 | orgsyn.org |
By comparing the observed spectra with data from known isomers and related compounds, researchers can confirm the precise substitution pattern of this compound. wisc.educhegg.com
Chromatographic Techniques for Purity Assessment and Quantitative Analysis (HPLC, GC-MS)
Chromatographic methods are the cornerstone of purity assessment and quantitative analysis in chemical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to separate this compound from starting materials, by-products, and isomeric impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for monitoring reaction progress and for the final purity analysis of non-volatile or thermally labile compounds. A typical reversed-phase HPLC method can effectively separate this compound from its isomers and other impurities. researchgate.net Purity is often confirmed by HPLC analysis, with acceptance criteria typically set at ≥95% or higher depending on the intended use. In one study, an HPLC method was developed to simultaneously quantify five potential genotoxic impurities related to Lenalidomide, demonstrating the technique's power in controlling product quality. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): As detailed in the mass spectrometry section, GC-MS is exceptionally well-suited for the analysis of volatile compounds. It is the method of choice for identifying and quantifying trace-level genotoxic impurities that may be present in the final active pharmaceutical ingredient (API) as a result of using this compound or its isomers as intermediates. amazonaws.com A method for analyzing 2-methyl-3-nitrobenzoic acid by GC after esterification further supports the utility of this technique for the analysis of this class of compounds. nih.gov
The table below summarizes typical chromatographic conditions used for the analysis of this compound and related impurities.
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application | Source |
|---|---|---|---|---|---|
| HPLC | Ascentis Express F5 (150 × 4.6 mm, 2.7 μm) | Solvent A: 0.1% perchloric acid; Solvent B: Methanol (B129727) (80%) and Acetonitrile (20%) | UV (210 nm) | Quantification of genotoxic impurities (isomers and related compounds) | researchgate.net |
| GC-MS | SPB-1, Fused silica (B1680970) capillary (30 m x 0.25 mm, 1.0 µm film) | Helium | Mass Spectrometer (EI, SIM mode) | Trace level determination of seven potential genotoxic impurities | amazonaws.com |
| LC-MS | Not specified | Ammonium (B1175870) formate/Methanol/Acetonitrile | Mass Spectrometer (ESI) | Quantification of nitroaromatic GTI after chemical derivatization (reduction) | rsc.org |
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal lattice. While the specific crystal structure of this compound is not described in the surveyed literature, studies on closely related substituted benzoic acid derivatives offer significant insights into the expected molecular geometry and intermolecular interactions.
Research on compounds such as 4-chloro-3-nitrobenzoic acid and 4-bromo-2-nitrobenzoic acid, determined using X-ray powder diffraction, reveals how substituents influence the crystal packing. researchgate.net These structures are often stabilized by a network of intermolecular interactions, including O–H⋯O hydrogen bonds (in the case of carboxylic acids), C–H⋯O bonds, and halogen bonds (C–X⋯O). researchgate.net The analysis of these related structures helps predict the solid-state conformation of this compound, including the likely planarity of the aromatic ring and the orientation of the nitro and ester functional groups.
Furthermore, derivatives synthesized from 2-bromo-3-nitrobenzoic acid, such as phenazine-1-carboxylic acylhydrazones, have been successfully characterized by single-crystal X-ray diffraction. mdpi.comnih.gov This demonstrates that the core structural motif is amenable to crystallographic analysis, providing a pathway for determining the precise solid-state structure of its derivatives and, by extension, offering a model for the parent compound itself.
Computational Chemistry and Theoretical Investigations of Methyl 2 Bromo 3 Nitrobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For Methyl 2-bromo-3-nitrobenzoate (B8383632), DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its molecular geometry and various electronic properties. biointerfaceresearch.com
These calculations begin by optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, a wealth of information can be derived, including the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface. biointerfaceresearch.com For Methyl 2-bromo-3-nitrobenzoate, the MEP would show regions of negative potential (in red) around the electronegative oxygen atoms of the nitro and ester groups, indicating sites susceptible to electrophilic attack. Conversely, areas of positive potential (in blue) would highlight regions prone to nucleophilic attack. biointerfaceresearch.com
HOMO/LUMO Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, DFT calculations can determine the energies of these orbitals. This analysis helps in understanding the charge transfer interactions within the molecule and predicting its behavior in chemical reactions. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity: biointerfaceresearch.com
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Global Hardness (η): Calculated as (I - A) / 2
Chemical Potential (μ): Calculated as -(I + A) / 2
Global Electrophilicity Index (ω): Calculated as μ² / (2η)
These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -8.549 | Electron-donating ability nih.gov |
| ELUMO | -1.511 | Electron-accepting ability nih.gov |
| HOMO-LUMO Gap (ΔE) | 7.038 | Chemical reactivity and kinetic stability mdpi.com |
| Ionization Potential (I) | 8.549 | Energy required to remove an electron biointerfaceresearch.com |
| Electron Affinity (A) | 1.511 | Energy released when an electron is added biointerfaceresearch.com |
| Global Hardness (η) | 3.519 | Resistance to change in electron distribution biointerfaceresearch.com |
| Chemical Potential (μ) | -5.030 | Electron escaping tendency biointerfaceresearch.com |
| Global Electrophilicity Index (ω) | 3.593 | Propensity to accept electrons biointerfaceresearch.com |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial to its function and interactions. Conformational analysis involves systematically exploring the different spatial arrangements (conformers) of the molecule that result from rotation around its single bonds. This can be performed computationally by creating a potential energy surface, which maps the energy of the molecule as a function of one or more torsional angles. This analysis helps identify the most stable, low-energy conformers. tamu.edudoonuniversity.ac.in
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C NMR spectra. vanderbilt.edu The shielding tensors for each nucleus are calculated, and from these, the chemical shifts are determined relative to a standard (e.g., Tetramethylsilane). For this compound, predictions would show distinct signals for the aromatic protons, the methyl protons of the ester group, and the various carbon atoms in the molecule. The electron-withdrawing effects of the nitro and bromo groups would significantly influence the predicted chemical shifts of the adjacent aromatic protons and carbons, causing them to appear at a lower field. wisc.edu
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated using DFT. researchgate.net This generates a theoretical IR spectrum that can be compared with experimental data. Key predicted vibrational modes for this compound would include the C=O stretching of the ester group, the asymmetric and symmetric stretching of the NO₂ group, C-H stretching of the aromatic ring and methyl group, and C-Br stretching.
| Spectroscopic Technique | Predicted Key Signals/Bands | Associated Functional Group |
|---|---|---|
| ¹H NMR | ~8.10–8.30 ppm | Aromatic Protons (adjacent to NO₂) |
| ~7.30–7.80 ppm | Other Aromatic Protons vanderbilt.edu | |
| ~3.90–3.95 ppm | Methoxy (B1213986) Protons (-OCH₃) | |
| ¹³C NMR | ~163 ppm | Ester Carbonyl Carbon (C=O) nih.gov |
| ~120-150 ppm | Aromatic Carbons nih.gov | |
| ~53 ppm | Methoxy Carbon (-OCH₃) | |
| (Varies) | Carbon attached to Bromine (C-Br) | |
| IR Spectroscopy | ~1720–1700 cm⁻¹ | Ester Carbonyl (C=O) stretch |
| ~1520–1370 cm⁻¹ | Nitro (NO₂) asymmetric/symmetric stretch | |
| ~600–500 cm⁻¹ | C-Br stretch |
Quantitative Structure-Activity Relationships (QSAR) for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For derivatives of this compound, QSAR models can be developed to predict their potential therapeutic or toxic effects. nih.gov
The process involves several steps:
Data Set Generation: A series of structurally related derivatives of this compound is synthesized, and their biological activity (e.g., antifungal, antibacterial, or anticancer) is experimentally measured. nih.gov
Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These can include physicochemical properties (like logP), topological indices, and quantum chemical parameters (like HOMO/LUMO energies, dipole moment) derived from DFT calculations. mdpi.comnih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.com
For nitroaromatic compounds, descriptors such as the energy of the LUMO (ELUMO) and hydrophobicity are often crucial in predicting their toxicity or mutagenicity. mdpi.com A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent or less toxic compounds and reducing the need for extensive experimental screening. nih.gov
Emerging Research and Future Perspectives on Methyl 2 Bromo 3 Nitrobenzoate
Novel Derivatization Strategies for Bioactive Molecules
The strategic placement of bromo and nitro functional groups makes Methyl 2-bromo-3-nitrobenzoate (B8383632) a pivotal precursor in the synthesis of diverse bioactive molecules. Researchers leverage these reactive handles to construct complex molecular architectures, particularly in the field of medicinal chemistry.
One of the key applications is in the synthesis of heterocyclic compounds. For instance, derivatives of this compound are used to create indazole-containing molecules that have shown potent anti-influenza activity by targeting the PA-PB1 protein interface. nih.gov The synthesis often involves the transformation of the nitro group and displacement of the bromine atom to form the core indazole scaffold. nih.govacs.orgmahavirsynthesis.com
Furthermore, the structural motif of Methyl 2-bromo-3-nitrobenzoate is instrumental in synthesizing pharmaceuticals with anti-inflammatory and analgesic properties. nih.gov A closely related derivative, Methyl 2-(bromomethyl)-3-nitrobenzoate, serves as a crucial intermediate in the synthesis of Lenalidomide, a powerful antineoplastic agent used in cancer therapy. researchgate.netgoogle.com The synthesis of Lenalidomide involves reacting the bromomethyl derivative with a piperidine-2,6-dione moiety, followed by reduction of the nitro group. google.comcolab.ws
The reactivity of the compound allows for a variety of derivatization reactions. The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, which then serves as a point for further functionalization, such as acylation or alkylation, to build a library of potential drug candidates. acs.orgsemanticscholar.org
Table 1: Examples of Bioactive Molecules Derived from this compound Precursors
| Precursor Class | Bioactive Molecule Class | Therapeutic Area | Key Transformation |
| Nitrobenzoic Acid Derivatives | Indazole Derivatives | Antiviral (Influenza) | Cyclization involving the nitro and bromo groups nih.gov |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | Lenalidomide | Oncology | Alkylation and Nitro Group Reduction researchgate.netcolab.ws |
| Substituted Nitrobenzoates | Benzamides, Quinazolinones | Various | Nucleophilic Substitution, Coupling Reactions |
| Nitrobenzoate Derivatives | Anti-inflammatory Agents | Inflammation | Various Derivatizations nih.gov |
Catalytic Transformations involving this compound
Catalytic methods are central to unlocking the synthetic potential of this compound, enabling efficient and selective transformations. The two primary reactive sites for catalysis are the carbon-bromine bond and the nitro group.
Palladium-catalyzed cross-coupling reactions are widely employed to form new carbon-carbon or carbon-heteroatom bonds at the bromine-substituted position. The Suzuki-Miyaura coupling, which uses boronic acids in the presence of a palladium catalyst and a base, is a common strategy to introduce new aryl or alkyl groups. acs.orgresonac.comgoogle.com Similarly, the Heck coupling reaction can be used to form carbon-carbon bonds with alkenes. resonac.com Another important catalytic transformation is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond, which has been demonstrated on the this compound core to introduce an amino group. semanticscholar.org
The reduction of the nitro group to an amine is another critical catalytic step, vastly expanding the synthetic possibilities. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. colab.wsacs.org This catalytic reduction is a key step in the synthesis of many biologically active compounds, including the final steps of the Lenalidomide synthesis. colab.ws
Table 2: Key Catalytic Transformations of this compound
| Transformation Type | Reagents & Catalyst | Product Class | Application |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | Biaryl derivatives | Drug Discovery Scaffolds semanticscholar.org |
| Buchwald-Hartwig Amination | Amine, Pd(OAc)₂, Xantphos, Cs₂CO₃ | N-Aryl amines | Pharmaceutical Intermediates semanticscholar.org |
| Nitro Group Reduction | H₂, Pd/C | Anilines (Amino-derivatives) | Synthesis of Heterocycles, APIs colab.wsacs.org |
| Heck Coupling | Alkene, Palladium Catalyst, Base | Alkenyl-substituted benzoates | Fine Chemical Synthesis resonac.com |
Green Chemistry Approaches in its Synthesis and Application
The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly being applied to the synthesis and use of chemical intermediates like this compound. nih.gov Research is focused on developing more environmentally benign processes by utilizing safer solvents, reducing waste, and employing efficient catalytic systems.
Key areas of improvement include the nitration and bromination steps used to synthesize the molecule itself. Traditional methods often rely on harsh acids. Greener alternatives are being explored, such as using a mixture of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O) for nitration, which can offer higher selectivity and easier reaction control. biosynth.com
In its applications, green chemistry principles are evident in the choice of reaction media and catalysts. For instance, performing reactions in water or biodegradable solvents like polyethylene (B3416737) glycol (PEG) instead of chlorinated organic solvents is a significant improvement. nih.gov The use of highly efficient and recyclable catalysts, such as copper(I) oxide nanoparticles (Cu₂O-NP) for cyclization reactions, reduces waste and energy consumption. Microwave-assisted synthesis is another green technique that can accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes. acs.org Furthermore, using methanol (B129727) as a sustainable C1 source for methylation reactions, catalyzed by iridium complexes, represents an atom-economical approach that generates water as the only byproduct. smolecule.com
Table 3: Green Chemistry Strategies in the Context of Nitrobenzoate Synthesis and Reactions
| Green Chemistry Principle | Conventional Method | Green Alternative | Benefit |
| Safer Solvents | Chlorinated Solvents (e.g., CCl₄) | Water, Polyethylene Glycol (PEG) nih.gov | Reduced toxicity and environmental impact |
| Atom Economy | Stoichiometric Reagents | Catalytic Systems (e.g., Cu₂O-NP, Iridium complexes) smolecule.com | Higher efficiency, less waste |
| Energy Efficiency | Conventional Heating | Microwave Irradiation acs.org | Faster reaction times, reduced energy use |
| Safer Reagents | Harsh Nitrating Agents (e.g., H₂SO₄/HNO₃) | HNO₃/Acetic Anhydride biosynth.com | Milder conditions, better control |
Exploration in Material Science Applications
The unique combination of functional groups on this compound makes it an interesting candidate for applications in material science. It can act as a functional monomer or an intermediate in the creation of specialty polymers and materials with tailored properties. nih.gov
While direct polymerization of this compound is not widely reported, its derivatives can be incorporated into polymer chains to impart specific functionalities. The bromo and nitro groups can be used as handles to either initiate polymerization or to be post-functionalized after the polymer is formed. For example, the bromine atom can be used in controlled radical polymerization techniques or in palladium-catalyzed polymerization reactions.
The presence of the nitro group can influence the electronic properties of a resulting polymer, making it potentially useful in the development of functional materials for electronics or sensing. researchgate.net For instance, polymers containing nitroaromatic units have been explored as fluorescent probes for the detection of specific analytes. dntb.gov.ua The electron-withdrawing nature of the nitro group can be exploited to create materials with specific optical or conductive properties. Research into related functional monomers suggests that nitrobenzoate moieties can be used to create polymers for coatings and other specialty applications. nih.gov
Table 4: Potential Material Science Applications Based on Functional Group Reactivity
| Functional Group | Potential Role in Polymer Science | Resulting Material Property | Example Application Area |
| Bromine Atom | Site for coupling-based polymerization (e.g., Suzuki polycondensation) | Conjugated Polymers | Organic Electronics |
| Nitro Group | Post-polymerization modification site (e.g., reduction to amine) | Tunable Polarity, H-bonding sites | Adhesives, Specialty Coatings nih.gov |
| Entire Molecule | Functional monomer in copolymerization | Enhanced durability, environmental resistance nih.gov | High-Performance Polymers, Coatings nih.gov |
| Ester Group | Site for hydrolysis or transesterification | Degradable polymers, modifiable surfaces | Biomaterials, Functional Surfaces |
Role in Biological Probe Development
The development of molecular probes for visualizing and quantifying biological species in real-time is a rapidly growing field, and nitrobenzoate derivatives play a significant role. This compound's core structure is relevant to the design of such probes, where the nitro group often acts as a key recognition or signaling element. nih.gov
The strong electron-withdrawing properties of the nitro group are frequently exploited in the design of fluorescent probes. researchgate.net In many "turn-on" probes, the nitro group acts as a fluorescence quencher through mechanisms like photoinduced electron transfer (PET). The probe is non-fluorescent until it reacts with a specific analyte. This reaction often involves the reduction of the nitro group to an electron-donating amino group, which restores fluorescence. This strategy has been successfully used to develop probes for detecting the activity of enzymes like nitroreductase (NTR), which is often overexpressed in hypoxic tumor cells. acs.org
In a different design, the nitrobenzoate moiety can act as a reactive site for analyte binding. For example, probes for detecting hydrogen polysulfides (H₂Sₙ) have been designed using a 2-fluoro-5-nitrobenzoate unit. nih.govrsc.org The analyte displaces the fluorine atom, leading to a cyclization reaction that releases a fluorophore. researchgate.netrsc.org The electron-withdrawing nitro group enhances the reactivity of the aromatic ring towards this nucleophilic attack, increasing the probe's sensitivity. nih.govresearchgate.net While these examples use slightly different isomers, the underlying chemical principles are directly applicable to the derivatization of this compound for creating novel biological probes.
Table 5: Design Strategies for Biological Probes Based on Nitrobenzoate Scaffolds
| Probe Target | Role of Nitrobenzoate Moiety | Mechanism of Action | Example Recognition Unit |
| Nitroreductase (NTR) | Quencher & Recognition Site | Analyte-induced reduction of nitro group to amine, causing fluorescence "turn-on" acs.org | p-Nitrobenzoate acs.org |
| Hydrogen Polysulfides (H₂Sₙ) | Reactive Site Enhancer | Nitro group activates the ring for nucleophilic aromatic substitution, leading to fluorophore release researchgate.netrsc.org | 2-Fluoro-5-nitrobenzoate rsc.org |
| Enzyme Activity | Substrate Mimic/Inhibitor | Binds to enzyme active sites, allowing for study of protein-ligand interactions semanticscholar.orgsci-hub.box | Substituted Nitrobenzyl Carbamates sci-hub.box |
| Explosive Compounds | Fluorescence Quencher | Detection of other nitroaromatics via fluorescence quenching of a probe polymer nih.govresearchgate.net | Nitroaromatic moiety on a fluorescent polymer nih.gov |
Q & A
Basic: What are the standard synthetic routes for Methyl 2-bromo-3-nitrobenzoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzoate precursor:
Bromination : Start with methyl 3-nitrobenzoate. Introduce bromine at the ortho position using FeBr₃ as a catalyst in a Br₂/CH₂Cl₂ system. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3).
Esterification : If starting from 2-bromo-3-nitrobenzoic acid, use methanol and H₂SO₄ (cat.) under reflux (12 h, 70°C). Purify via recrystallization (ethanol/water).
Optimization : Adjust stoichiometry (1.2 eq Br₂) and temperature (0°C → RT) to minimize di-brominated byproducts. Reaction yields (~60-75%) depend on nitro-group steric effects .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR (CDCl₃) to confirm substitution patterns. The nitro group deshields adjacent protons (δ ~8.2–8.5 ppm for H-4 and H-6).
- X-ray Crystallography : For unambiguous structure determination, employ SHELX (SHELXL refinement) to resolve heavy-atom positions. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 274.95 (C₈H₆BrNO₄).
Advanced: How do electronic effects of substituents influence regioselectivity in further functionalization (e.g., Suzuki coupling)?
Methodological Answer:
- Nitro Group : Strong meta-directing effects dominate, directing electrophiles to C-4 or C-6.
- Bromine : Acts as an ortho/para director but is less influential than the nitro group.
- Experimental Design : Perform competitive coupling reactions (e.g., Pd-catalyzed Suzuki-Miyaura) with aryl boronic acids. Monitor regioselectivity via HPLC and compare with DFT-calculated Fukui indices .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Methodological Answer:
- Heavy-Atom Effects : Bromine causes significant absorption errors. Mitigate using multi-scan corrections (SADABS) during data collection.
- Disorder : Nitro groups may exhibit rotational disorder. Apply SHELXL restraints (DFIX, SIMU) to refine anisotropic displacement parameters .
- Hydrogen Bonding : Use graph set analysis (Etter’s formalism) to classify motifs like R₂²(8) chains involving nitro and ester groups .
Advanced: How can conflicting spectroscopic and crystallographic data (e.g., bond lengths vs. NMR coupling constants) be reconciled?
Methodological Answer:
- Case Study : If NMR suggests planar nitro groups but X-ray shows slight pyramidalization:
Advanced: What role does this compound play in designing metal-organic frameworks (MOFs)?
Methodological Answer:
- Linker Functionalization : The bromine site facilitates post-synthetic modification (PSM) via Ullmann coupling to integrate secondary ligands.
- Method : React with Cu(I)-catalyzed aryl azides under microwave irradiation (100°C, 2 h). Confirm MOF porosity via BET surface area analysis (~800 m²/g) .
Advanced: How do hydrogen-bonding networks in crystalline this compound affect its stability and reactivity?
Methodological Answer:
- Graph Set Analysis : Identify C(6) chains (ester-nitro interactions) and D(2) motifs (Br⋯O contacts).
- Stability Impact : Stronger networks (e.g., 3D frameworks) reduce hydrolysis susceptibility. Test via accelerated aging (40°C/75% RH, 7 days) and PXRD stability assays .
Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
Liquid-Liquid Extraction : Use ethyl acetate/water (3:1) to remove polar byproducts.
Column Chromatography : Employ silica gel with hexane:EtOAc (4:1 → 3:1 gradient).
Recrystallization : Dissolve in hot ethanol, cool to −20°C for 24 h. Isolate crystals with >95% purity (HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
